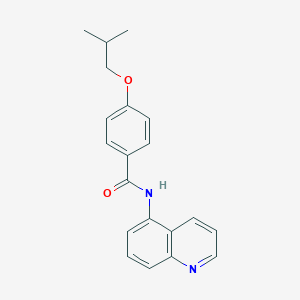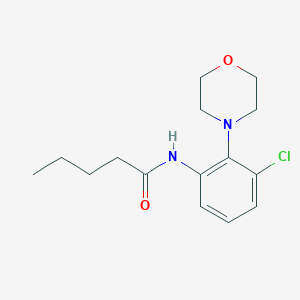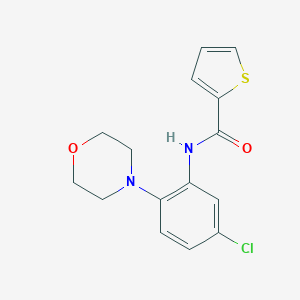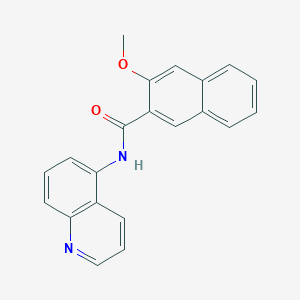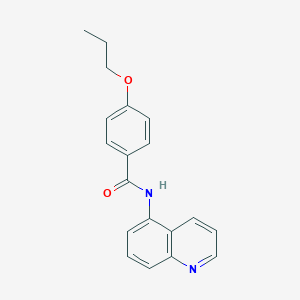![molecular formula C26H26ClN3O3 B244447 2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244447.png)
2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is a complex organic compound that features a chlorophenoxy group, a piperazine ring, and a methylbenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting piperazine with 2-methylbenzoyl chloride under basic conditions.
Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure but different functional groups.
Hydroxyzine: Another piperazine derivative with antihistamine properties.
Flunarizine: A piperazine derivative used as a calcium channel blocker.
Uniqueness
2-(2-chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-2-3-7-22(19)26(32)30-16-14-29(15-17-30)21-12-10-20(11-13-21)28-25(31)18-33-24-9-5-4-8-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
InChIキー |
JAKLZNHGHXAILG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)
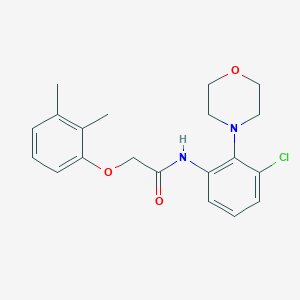
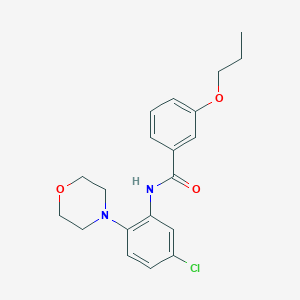
![3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)
